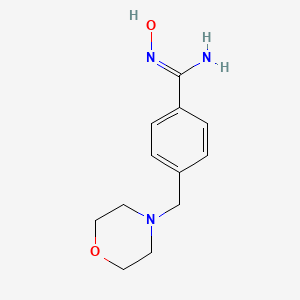

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

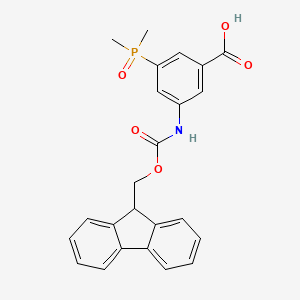

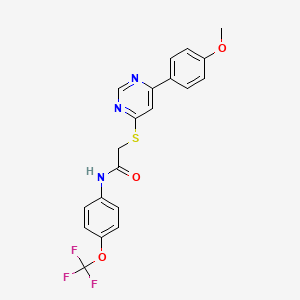

“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” consists of a benzene ring substituted with a morpholin-4-ylmethyl group and a carboximidamide group . The morpholin-4-ylmethyl group is attached to the benzene ring via a single bond, and the carboximidamide group is attached via a double bond .Physical And Chemical Properties Analysis

“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” has a molecular weight of 235.28 . The specific physical properties such as melting point, boiling point, and density are not provided in the sources I found .Applications De Recherche Scientifique

Anti-hyperglycemic Activity

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide derivatives have been evaluated for their anti-hyperglycemic properties. Carboximidamides linked with a pyrimidine moiety showed a significant decrease in serum glucose levels, suggesting potential use as ameliorative agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Antioxidant and Glucosidase Inhibition

A study synthesized novel benzimidazole derivatives containing a morpholine skeleton and evaluated their in vitro antioxidant activities and glucosidase inhibition potential. The results indicated very high scavenging activity and a significant inhibitory effect on α-glucosidase, surpassing the standard acarbose, suggesting these compounds could be effective for managing oxidative stress and glucose metabolism (Özil et al., 2018).

Antiproliferative Activity Against Neoplastic Cells

Research on 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives showcased anti-proliferative activities against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. The compounds exhibited potent anti-mitogenic activity and induced apoptosis through caspase activation, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives with morpholine groups have shown effectiveness as corrosion inhibitors for steel in acidic environments. These compounds offer a protective layer on the metal surface, significantly reducing corrosion rates and presenting an industrial application in metal preservation and maintenance (Yadav et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAPHZRVDUEBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)

![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)

![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)